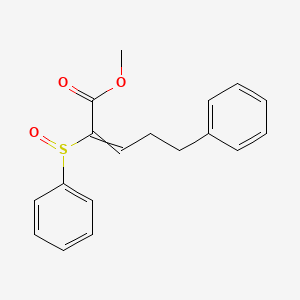
Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate is an organic compound that features a unique combination of functional groups, including a sulfinyl group, a phenyl group, and an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate typically involves the reaction of benzenesulfinyl chloride with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors may also be explored to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the cellular environment. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may interact with biological targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate can be compared with other similar compounds, such as:
Methyl 2-(benzenesulfonyl)-5-phenylpent-2-enoate: Contains a sulfonyl group instead of a sulfinyl group, which may result in different reactivity and biological activity.
Methyl 2-(benzenesulfinyl)-5-phenylpentanoate: Lacks the double bond in the pent-2-enoate moiety, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
138770-95-3 |
|---|---|
Formule moléculaire |
C18H18O3S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate |
InChI |
InChI=1S/C18H18O3S/c1-21-18(19)17(22(20)16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2-7,9-10,12-14H,8,11H2,1H3 |
Clé InChI |
JOVOLQBHASRHNZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CCCC1=CC=CC=C1)S(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


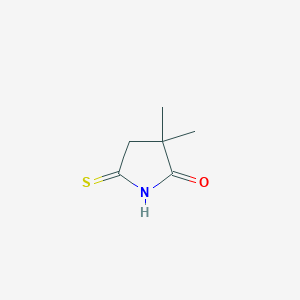



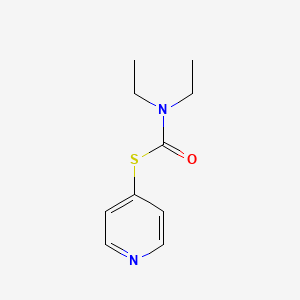
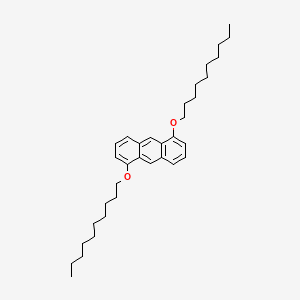
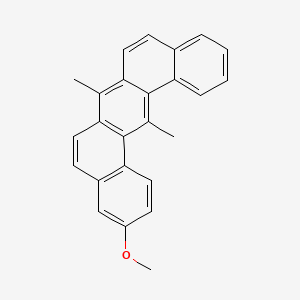
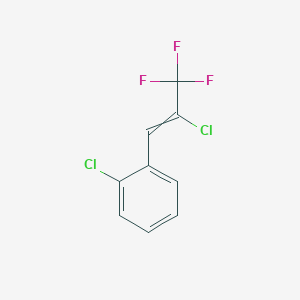
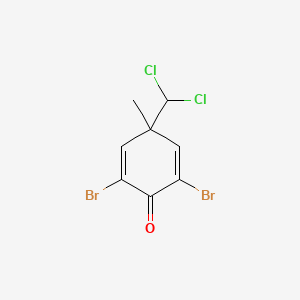
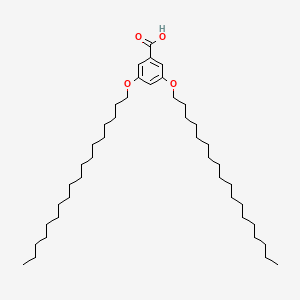
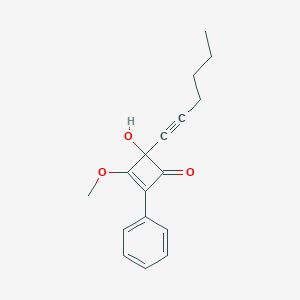
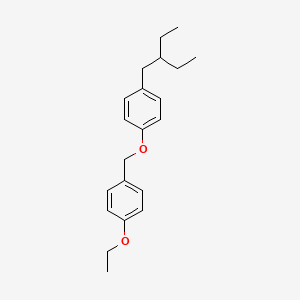
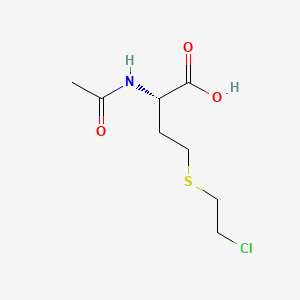
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
